molecular formula C20H34N4O2 B4927631 N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide CAS No. 5431-47-0

N,N'-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide

Cat. No.: B4927631
CAS No.: 5431-47-0
M. Wt: 362.5 g/mol
InChI Key: VENNXSKJXPFJCB-UHFFFAOYSA-N
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Description

N,N’-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide is a synthetic organic compound with the molecular formula C20H34N4O2 It is known for its unique structure, which includes two diethylaminoethyl groups attached to a benzene ring via amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide typically involves the reaction of terephthaloyl chloride with N,N-diethylaminoethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Primary or secondary amines, alcohols.

    Substitution: Alkylated or alkoxylated derivatives.

Scientific Research Applications

N,N’-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an antitumor or antimicrobial agent.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to changes in their structure and function. These interactions can modulate various biochemical pathways, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[2-(dimethylamino)ethyl]benzene-1,4-dicarboxamide
  • N,N’-bis[2-(diethylamino)ethyl]terephthalamide
  • N,N’-bis[2-(dimethylamino)ethyl]terephthalamide

Uniqueness

N,N’-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide is unique due to its specific diethylaminoethyl groups, which confer distinct chemical and physical properties compared to its dimethylamino analogs. These properties include differences in solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-N,4-N-bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4O2/c1-5-23(6-2)15-13-21-19(25)17-9-11-18(12-10-17)20(26)22-14-16-24(7-3)8-4/h9-12H,5-8,13-16H2,1-4H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENNXSKJXPFJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)C(=O)NCCN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90969374
Record name N~1~,N~4~-Bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90969374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5431-47-0
Record name N1,N4-Bis[2-(diethylamino)ethyl]-1,4-benzenedicarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5431-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC13718
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13718
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~4~-Bis[2-(diethylamino)ethyl]benzene-1,4-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90969374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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